molecular formula C20H28Cl2N2O2 B4083259 1-(4-benzyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride

1-(4-benzyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride

Cat. No. B4083259
M. Wt: 399.4 g/mol
InChI Key: GGFRUHGOZILFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-benzyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride, commonly known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.

Scientific Research Applications

BPP has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of addiction and other psychiatric disorders. BPP has also been shown to have anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.

Mechanism of Action

BPP acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, BPP can modulate the release of dopamine and other neurotransmitters, which can have a profound effect on behavior and mood.
Biochemical and Physiological Effects:
BPP has been shown to have a variety of biochemical and physiological effects. In animal studies, BPP has been shown to reduce drug-seeking behavior and to attenuate the rewarding effects of drugs of abuse. BPP has also been shown to have anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

BPP has several advantages for lab experiments. It has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in behavior and neurobiology. BPP is also relatively easy to synthesize, which makes it a cost-effective candidate for further research.
However, there are also some limitations to using BPP in lab experiments. BPP has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. Additionally, BPP may have off-target effects on other receptors, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on BPP. One potential avenue is to investigate its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Another potential area of research is to investigate the anti-inflammatory and neuroprotective properties of BPP, and its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
Conclusion:
In conclusion, 1-(4-benzyl-1-piperazinyl)-3-phenoxy-2-propanol dihydrochloride, or BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. BPP has several advantages for lab experiments, but also has some limitations. Future research on BPP may lead to the development of new treatments for addiction and other psychiatric disorders, as well as neurodegenerative disorders such as Parkinson's disease.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.2ClH/c23-19(17-24-20-9-5-2-6-10-20)16-22-13-11-21(12-14-22)15-18-7-3-1-4-8-18;;/h1-10,19,23H,11-17H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFRUHGOZILFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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